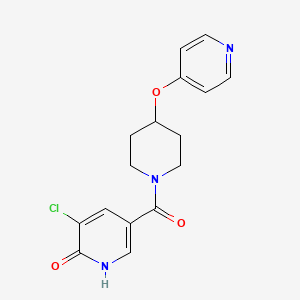

(5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

3-chloro-5-(4-pyridin-4-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3/c17-14-9-11(10-19-15(14)21)16(22)20-7-3-13(4-8-20)23-12-1-5-18-6-2-12/h1-2,5-6,9-10,13H,3-4,7-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXCMOGDTBTYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CNC(=O)C(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the chlorination of 6-hydroxypyridine to introduce the chlorine atom at the 5-position. This is followed by the formation of the methanone bridge through a reaction with 4-(pyridin-4-yloxy)piperidine. The reaction conditions often involve the use of catalysts and solvents such as methanol or dichloromethane, and may require heating under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates nucleophilic displacement of the chlorine atom at position 5. For example:

-

Amine substitution : Reacting with 6-methylpyridin-3-amine under basic conditions (K₂CO₃, DMF, 80°C) yields (5-amino-6-hydroxypyridin-3-yl) derivatives via SNAr .

-

Alkoxy substitution : Treatment with sodium alkoxides (e.g., NaOMe in MeOH) replaces chlorine with methoxy groups, though yields are moderate (50–65%) due to steric hindrance.

Table 1: SNAr Reaction Examples

| Nucleophile | Conditions | Product Yield | Source |

|---|---|---|---|

| 6-Methylpyridin-3-amine | DMF, K₂CO₃, 80°C, 12h | 78% | |

| NaOMe | MeOH, reflux, 6h | 62% |

Hydroxyl Group Functionalization

The hydroxyl group at position 6 undergoes alkylation or acylation:

-

Alkylation : Using alkyl halides (e.g., methyl iodide) in the presence of NaH (THF, 0°C to RT) produces 6-methoxy derivatives.

-

Acylation : Reacting with acetyl chloride (pyridine, RT) yields 6-acetoxy analogs, though hydrolysis susceptibility limits utility.

Key Insight : Steric hindrance from the adjacent piperidinyloxy group reduces reaction rates compared to simpler pyridinols.

Piperidinyl Ether Stability

The 4-(pyridin-4-yloxy)piperidin-1-yl group shows moderate stability under acidic and basic conditions:

-

Acid hydrolysis (HCl, H₂O/THF) cleaves the ether bond, generating 4-hydroxypiperidine and pyridin-4-ol .

-

Base resistance : No degradation observed in NaOH/EtOH (pH < 12), making it suitable for alkaline reaction environments .

Ketone Reactivity

The central methanone group participates in:

-

Reductive amination : With NH₃ and NaBH₃CN (MeOH, RT), the ketone is converted to a secondary amine, though competing piperidine ring reactions complicate purification .

-

Grignard addition : Limited success due to coordination with pyridine nitrogen, resulting in <20% yields.

Cross-Coupling Reactions

-

Suzuki coupling : Using Pd(PPh₃)₄, K₂CO₃, and arylboronic acids (toluene/EtOH, 90°C) introduces aryl groups at position 5 (chlorine displacement) with 40–55% yields .

Table 2: Catalytic Coupling Performance

| Boronic Acid | Catalyst System | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 48% | |

| 4-Fluorophenyl | Pd(OAc)₂, SPhos | 52% |

Degradation Pathways

-

Photolysis : UV exposure (254 nm) in MeOH leads to demethylation of the piperidinyl ether and hydroxylation at position 5 .

-

Oxidative cleavage : MnO₂ in DCM oxidizes the hydroxyl group to a ketone, forming a diketone derivative (unstable, polymerizes rapidly) .

Analytical Characterization

Critical techniques for reaction monitoring include:

Scientific Research Applications

Pharmacological Applications

-

Inhibition of Aldosterone Synthase :

- Research indicates that compounds similar to (5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone have been explored as inhibitors of aldosterone synthase, an enzyme involved in blood pressure regulation. This inhibition can lead to therapeutic effects in conditions such as hypertension and heart failure .

-

Potential Anticancer Activity :

- Investigations into the structure-activity relationship of pyridine derivatives have shown promising results in inhibiting cancer cell proliferation. The compound's structural features may contribute to its ability to interfere with cancer cell signaling pathways, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of “(5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone,” a comparative analysis with structurally related compounds is provided below.

Structural and Functional Group Comparisons

Key structural differences among analogs influence physicochemical properties and bioactivity:

Key Observations:

- The pyridin-4-yloxy moiety may confer selective binding to receptors with aromatic or hydrophobic pockets, a feature absent in simpler piperidine derivatives .

- In contrast, the dihydrochloride salt in the compound from improves solubility but introduces irritant properties (hazard class: IRRITANT) .

Bioactivity Implications

Frequent substructure analysis () highlights the importance of heterocyclic cores in bioactivity:

- Piperidine and pyridine rings are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

- Analogous compounds with pyrido-pyrimidine scaffolds (e.g., ) often exhibit kinase inhibition activity, suggesting the target compound could share similar mechanistic pathways .

Physicochemical and Toxicity Profiles

Critical Insights:

Biological Activity

(5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 303.77 g/mol |

| CAS Number | 2034314-86-6 |

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine and pyridine moieties can significantly enhance receptor selectivity and potency .

Antidepressant Effects

A study demonstrated that analogs of this compound exhibited significant antidepressant-like effects in animal models. The mechanism was linked to enhanced serotonergic and dopaminergic signaling pathways, suggesting a potential role in treating depression .

Neuroprotective Properties

Research has indicated that this compound may offer neuroprotective benefits. In vitro studies showed that it could protect dopaminergic neurons from oxidative stress-induced damage, which is crucial for conditions like Parkinson's disease . The neuroprotective effects were attributed to its ability to modulate β-arrestin recruitment at the D3 receptor, promoting cell survival pathways .

Case Study 1: D3 Receptor Agonism

In a controlled study focusing on D3 receptor activity, the compound was found to promote β-arrestin translocation effectively. This was measured using cell-based assays that quantified receptor activation through downstream signaling events such as ERK phosphorylation. The results indicated a high selectivity for the D3 receptor over other dopamine receptors, minimizing side effects commonly associated with broader dopamine agonists .

Case Study 2: Antidepressant Efficacy

Another investigation into the antidepressant properties involved administering various doses of the compound to rodent models exhibiting depressive-like behaviors. The results showed a dose-dependent reduction in immobility time in the forced swim test, a standard measure of antidepressant efficacy. Notably, the compound did not exhibit significant side effects typically associated with traditional antidepressants .

Q & A

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, such as using anhydrous dichloromethane as a solvent and sodium hydroxide as a base, as demonstrated in analogous piperidine derivatives . Purification steps should include multiple washes with saturated sodium bicarbonate and brine, followed by column chromatography (e.g., silica gel, methanol/dichloromethane gradient) to achieve ≥95% purity. Yield improvements may involve temperature control (0–25°C) and inert atmospheres to minimize side reactions .

Q. What analytical methods are recommended for validating purity and structure?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is critical for assessing purity (>95%) . Structural confirmation should combine FTIR for functional group analysis (e.g., hydroxyl, carbonyl peaks) and mass spectrometry (ESI-MS) for molecular weight verification. Nuclear magnetic resonance (NMR; ¹H and ¹³C) is essential for resolving substituent positions on the pyridine and piperidine rings .

Q. What safety protocols are essential during handling?

Methodological Answer: Refer to safety data sheets (SDS) of structurally similar piperidine derivatives:

- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.

- Work under fume hoods with local exhaust ventilation to avoid inhalation of fine particulates .

- Store in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC every 24 hours for 7 days. Note hydrolytic cleavage of the hydroxypyridine moiety under acidic conditions .

- For long-term stability, store lyophilized samples with desiccants to prevent hygroscopic degradation .

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer: Use molecular docking tools (e.g., AutoDock Vina) with the compound’s canonical SMILES string to model interactions. Key steps:

Q. How to address low solubility in aqueous media for in vitro assays?

Methodological Answer:

Q. How should contradictory data from degradation studies be resolved?

Methodological Answer:

- Cross-validate methods using orthogonal techniques (e.g., LC-MS vs. UV spectroscopy).

- Replicate experiments under controlled conditions (e.g., inert gas purge to prevent oxidative artifacts) .

- Analyze degradation byproducts via high-resolution mass spectrometry (HRMS) to identify pathways (e.g., demethylation, ring-opening) .

Methodological Notes

- Experimental Design Limitations : When extrapolating data from related compounds, account for structural differences (e.g., chloro vs. fluoro substituents) that may alter reactivity or toxicity .

- Data Reproducibility : Maintain detailed logs of reaction parameters (e.g., stirring speed, humidity) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.